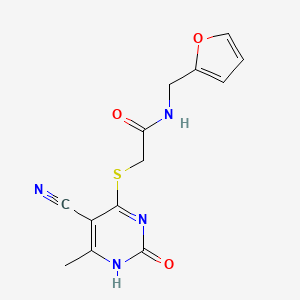![molecular formula C6H9F3O2 B2578000 [1-(ヒドロキシメチル)-2-(トリフルオロメチル)シクロプロピル]メタノール CAS No. 2416231-75-7](/img/structure/B2578000.png)
[1-(ヒドロキシメチル)-2-(トリフルオロメチル)シクロプロピル]メタノール
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol: is a chemical compound with the molecular formula C6H9F3O2 It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with hydroxymethyl groups
科学的研究の応用
Chemistry: In chemistry, [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group imparts desirable properties such as increased lipophilicity and metabolic stability .
Biology and Medicine: The compound is studied for its potential biological activities. Trifluoromethyl groups are known to enhance the bioavailability and efficacy of pharmaceutical agents. Research is ongoing to explore its potential as a drug candidate or a pharmacophore in medicinal chemistry .
Industry: In the industrial sector, this compound may be used in the development of agrochemicals, materials science, and as an intermediate in the synthesis of specialty chemicals .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol typically involves the trifluoromethylation of cyclopropane derivatives. One common method includes the reaction of cyclopropane with trifluoromethyl iodide in the presence of a strong base, followed by hydroxymethylation using formaldehyde under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, ensuring the availability of reagents and optimizing reaction conditions for higher yields and purity.
化学反応の分析
Types of Reactions:
Oxidation: [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl groups to methyl groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl-substituted cyclopropane derivatives.
Substitution: Formation of various substituted cyclopropane derivatives depending on the nucleophile used.
作用機序
The mechanism of action of [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol is not fully understood. the trifluoromethyl group is known to influence molecular interactions by increasing the compound’s lipophilicity and enhancing its binding affinity to biological targets. This can lead to improved pharmacokinetic properties and efficacy in drug development .
類似化合物との比較
[1-(Hydroxymethyl)cyclopropyl]methanol: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
[2-(Trifluoromethyl)cyclopropyl]methanol: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
[1-(Hydroxymethyl)-2-(methyl)cyclopropyl]methanol: The methyl group replaces the trifluoromethyl group, affecting the compound’s lipophilicity and stability.
Uniqueness: The presence of the trifluoromethyl group in [1-(Hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol makes it unique compared to its analogs. This group enhances the compound’s chemical stability, lipophilicity, and potential biological activity, making it a valuable compound for research and industrial applications .
特性
IUPAC Name |
[1-(hydroxymethyl)-2-(trifluoromethyl)cyclopropyl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F3O2/c7-6(8,9)4-1-5(4,2-10)3-11/h4,10-11H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYIRJYWJBFSBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(CO)CO)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(E)-2-[(3,5-dichlorophenyl)amino]ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)

![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)
![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)


![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)

![3-(3-fluorobenzyl)-5-methyl-6-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2577936.png)
![3-chloro-N-[5-(4-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2577939.png)
